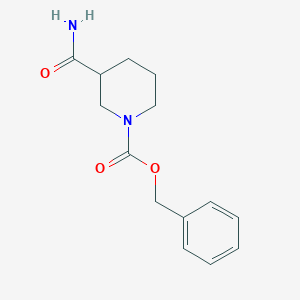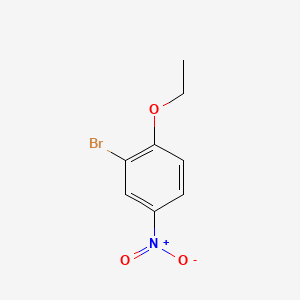
2-Bromo-1-ethoxy-4-nitrobenzene
Descripción general
Descripción
2-Bromo-1-ethoxy-4-nitrobenzene is a chemical compound that serves as an intermediate in various chemical syntheses. It is related to other nitrobenzene derivatives and can be used in the preparation of pharmaceutical agents, organic dyes, and organic electroluminescent materials . The compound contains a bromine atom and an ethoxy group attached to a benzene ring, which is also substituted with a nitro group. This structure is similar to other compounds studied for their electronic properties and reactivity .
Synthesis Analysis
The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene can be achieved through a Williamson ether synthesis, which involves the reaction of 4-nitrophenol with 1,2-dibromoethane . The process is sensitive to reaction conditions such as temperature, solvent, time, and reactant proportions. The yield and purity of the product are critical factors, with a reported yield of 94.8% and a purity higher than 99.0% for a related compound, 1-bromo-2,4-dinitrobenzene .
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives is crucial for their reactivity and properties. For instance, the crystal structure of a related compound, 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, has been determined by X-ray diffraction, revealing a twist-nitro-proximal conformation . Although the exact structure of 2-Bromo-1-ethoxy-4-nitrobenzene is not provided, similar analytical techniques could be used to elucidate its conformation.
Chemical Reactions Analysis
Nitrobenzene derivatives undergo various chemical reactions. For example, nitrobenzene reacts with hydrobromic acid upon irradiation to yield tribromoanilines . The electrochemical reduction of 1-bromo-4-nitrobenzene leads to the formation of arylzinc compounds, which can further react with carbon dioxide . Similarly, the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes results in the production of 1-nitro-2-vinylbenzene and 1H-indole . These studies provide insights into the reactivity of bromo- and nitro-substituted benzene compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For instance, the electronic structure of bromo- and nitrobenzene grafted onto Si(111) surfaces has been studied using spectroscopic methods, revealing molecule-molecule and molecule-substrate interactions . Additionally, some nitrobenzene derivatives exhibit liquid-crystalline properties, with smectic A and B phases characterized by X-ray diffraction . These properties are essential for applications in materials science.
Safety and Hazards
“2-Bromo-1-ethoxy-4-nitrobenzene” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-ethoxy-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their stability and reactivity .
Mode of Action
2-Bromo-1-ethoxy-4-nitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 2-Bromo-1-ethoxy-4-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of new organic compounds with altered properties .
Pharmacokinetics
Based on its chemical structure, it is likely that it has low water solubility and may have good absorption in organic solvents
Result of Action
The molecular effect of the action of 2-Bromo-1-ethoxy-4-nitrobenzene is the formation of a new compound with a bromine atom, an ethoxy group, and a nitro group attached to the benzene ring
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-ethoxy-4-nitrobenzene. For instance, the compound’s reactivity may be affected by the presence of other substances that can act as electrophiles or nucleophiles . Additionally, factors such as temperature, pH, and solvent can influence the compound’s stability and reactivity .
Propiedades
IUPAC Name |
2-bromo-1-ethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJMJBJIPXARBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596263 | |
| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethoxy-4-nitrobenzene | |
CAS RN |
58244-42-1 | |
| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)
![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)

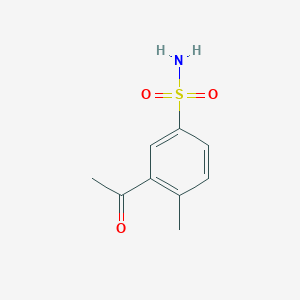
![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)
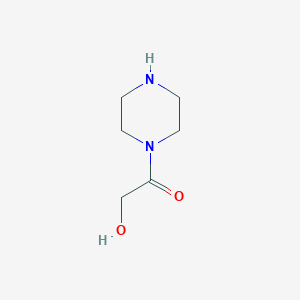
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)


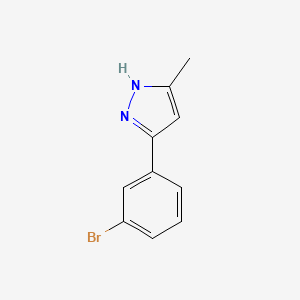
![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)
